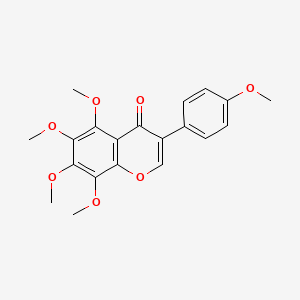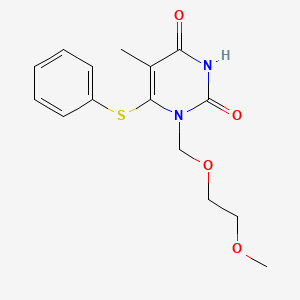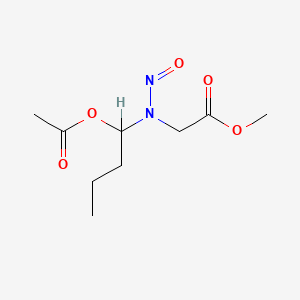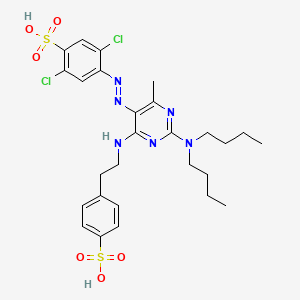
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- is a complex organic compound with significant applications in various fields. This compound is characterized by its sulfonic acid group attached to a benzene ring, along with multiple substituents that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- typically involves multiple steps. One common method includes the condensation of 2,4-diaminobenzenesulfonic acid with cyanuric chloride, followed by diazotization and coupling with 1-(2’,5’-dichloro-4’-sulfophenyl)-3-methyl-5-pyrazolone . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process includes steps such as condensation, diazotization, and coupling, followed by purification techniques like salting out, filtration, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group and other substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-methyl-: A simpler aromatic sulfonic acid with different substituents.
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: Another complex sulfonic acid derivative with similar structural features.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
72797-19-4 |
|---|---|
Molekularformel |
C27H34Cl2N6O6S2 |
Molekulargewicht |
673.6 g/mol |
IUPAC-Name |
2,5-dichloro-4-[[2-(dibutylamino)-4-methyl-6-[2-(4-sulfophenyl)ethylamino]pyrimidin-5-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H34Cl2N6O6S2/c1-4-6-14-35(15-7-5-2)27-31-18(3)25(34-33-23-16-22(29)24(17-21(23)28)43(39,40)41)26(32-27)30-13-12-19-8-10-20(11-9-19)42(36,37)38/h8-11,16-17H,4-7,12-15H2,1-3H3,(H,30,31,32)(H,36,37,38)(H,39,40,41) |
InChI-Schlüssel |
YAGUHXZPUOGJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=NC(=C(C(=N1)NCCC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


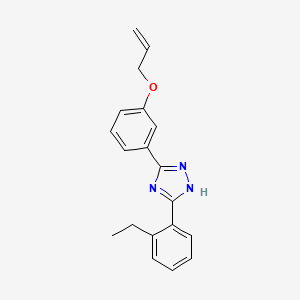
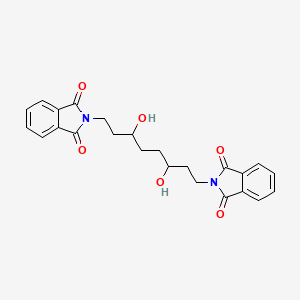
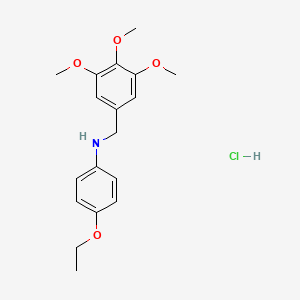

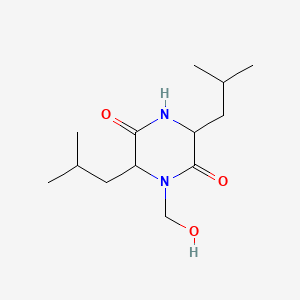
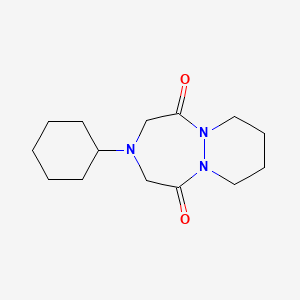


![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
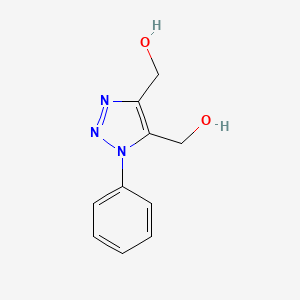
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
